molecular formula C9H13N3O B12353726 (5-Phenyltriazolidin-4-yl)methanol

(5-Phenyltriazolidin-4-yl)methanol

Cat. No.: B12353726
M. Wt: 179.22 g/mol
InChI Key: LOBMIFAIBFLQFG-UHFFFAOYSA-N
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Description

(5-Phenyltriazolidin-4-yl)methanol is a heterocyclic compound featuring a triazolidine core (a saturated three-membered nitrogen ring) substituted with a phenyl group at position 5 and a hydroxymethyl group at position 2. Triazolidines are less commonly reported than their unsaturated triazole counterparts, suggesting unique stability and reactivity profiles due to ring saturation .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(5-phenyltriazolidin-4-yl)methanol

InChI

InChI=1S/C9H13N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,8-13H,6H2

InChI Key

LOBMIFAIBFLQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyltriazolidin-4-yl)methanol typically involves the reaction of phenylhydrazine with formaldehyde and an appropriate amine. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyltriazolidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazolidinone, while reduction may produce phenyltriazolidine.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis

    Biology: Potential use in biochemical assays

    Medicine: Investigation as a pharmaceutical agent

    Industry: Use in the production of specialty chemicals

Mechanism of Action

The mechanism of action of (5-Phenyltriazolidin-4-yl)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and the specific biological system.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares (5-Phenyltriazolidin-4-yl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Biological Activity
(5-Phenyltriazolidin-4-yl)methanol* Not reported Not reported Triazolidine Phenyl (C5), -CH2OH (C4) Not reported
(5-Phenyl-1,3-oxazol-4-yl)methanol C10H9NO2 175.187 Oxazole Phenyl (C5), -CH2OH (C4) Not reported
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol C12H14N2O 202.257 Pyrazole Methyl (C5), p-tolyl (N1) Not reported
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol C12H12N6S 280.33 Triazole Methylpyrazole (C5), phenyl (C4) Antirradical activity
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine C22H22N4O3S2 454.56 Oxadiazole Phenyl (C5), sulfonylpiperidine Antibacterial

*Hypothetical data inferred from analogs.

Key Differences and Implications

  • Stability : Triazolidines, being saturated, may exhibit greater metabolic stability than unsaturated triazoles or oxazoles, which are prone to oxidation .
  • Synthetic Accessibility : Triazolidines require specialized cyclization conditions, whereas triazoles and oxadiazoles are more straightforward to synthesize via hydrazine or phosphorous oxychloride-mediated reactions .
  • Bioactivity : Sulfur-containing derivatives (e.g., thiols in ) show enhanced antirradical activity, while sulfonyl groups () improve antibacterial potency.

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